

SAP15: A Cell-Penetrating Peptide for Advanced Research Applications

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Compound of Interest		
Compound Name:	SAP15	
Cat. No.:	B15579535	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SAP15 is a synthetic, 15-amino acid cell-penetrating peptide (CPP) derived from human β-defensin 3, an endogenous host defense peptide.[1][2] It has garnered significant interest within the research community for its ability to efficiently traverse cellular membranes and modulate intracellular inflammatory pathways. This technical guide provides a comprehensive overview of SAP15, including its mechanism of action, quantitative performance data, and detailed experimental protocols to facilitate its adoption in a variety of research and drug development applications. SAP15's primary mode of action involves the inhibition of histone deacetylase 5 (HDAC5), which in turn suppresses the pro-inflammatory NF-κB signaling pathway.[1][2] This dual capability of cell penetration and targeted intracellular activity makes SAP15 a valuable tool for investigating inflammatory processes and for the development of novel therapeutics.

Introduction to SAP15

SAP15 is a cationic peptide with the sequence Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys (GKCSTRGRKCCRRKK).[3][4] Its design is based on the C-terminal region of human β-defensin 3, a peptide known for its role in both innate and adaptive immunity.[2][5] As a cell-penetrating peptide, **SAP15** can deliver itself and potentially conjugated cargo molecules



into the cytoplasm and nucleus of cells, overcoming the limitations of the cell membrane barrier that hinder the efficacy of many therapeutic and research agents.[1][3]

The primary intracellular target of **SAP15** is Histone Deacetylase 5 (HDAC5), an enzyme implicated in the regulation of inflammatory gene expression.[1][2] By binding to and inhibiting the phosphorylation of HDAC5, **SAP15** prevents the subsequent activation of the NF-kB p65 subunit, a key transcription factor in the inflammatory response.[1][3]

Quantitative Performance Data

The efficacy of **SAP15** has been demonstrated in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Inflammatory Markers by **SAP15**



Cell Type	Treatment	Target Measured	Result (Compared to LPS alone)	Reference
Murine Macrophages	Lipopolysacchari de (LPS) + SAP15	Phosphorylation of HDAC5	Significant Inhibition	[1]
Murine Macrophages	Lipopolysacchari de (LPS) + SAP15	Phosphorylation of NF-кВ p65	Significant Inhibition	[1]
Human Articular Chondrocytes	Lipopolysacchari de (LPS) + SAP15	Aggrecan Expression	Increased	[1]
Human Articular Chondrocytes	Lipopolysacchari de (LPS) + SAP15	Type II Collagen Expression	Increased	[1]
Human Articular Chondrocytes	Lipopolysacchari de (LPS) + SAP15	Osteocalcin Expression	Decreased	[1]
Human Dental Pulp Cells	S. gordonii lipoprotein + HBD3-C15 (50 µg/mL)	IL-8 Expression	Significant Reduction	[4]
Human Dental Pulp Cells	S. gordonii lipoprotein + HBD3-C15 (50 µg/mL)	MCP-1 Expression	Significant Reduction	[4]

Table 2: In Vivo Anti-Inflammatory Effects of **SAP15** in a Collagen-Induced Arthritis (CIA) Rat Model

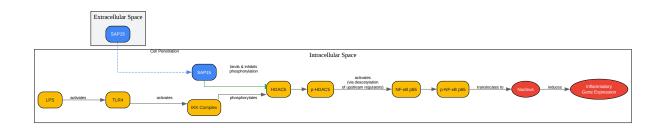


Treatment Group	Parameter Measured	Result (Compared to Control)	Reference
SAP15-loaded Hyaluronic Acid (HA)	Hind Paw Swelling	Significantly Decreased	[1]
SAP15-loaded Hyaluronic Acid (HA)	Joint Inflammation	Significantly Decreased	[1]
SAP15-loaded Hyaluronic Acid (HA)	Serum Cytokine Levels	Significantly Decreased	[1]
SAP15-loaded Hyaluronic Acid (HA)	Cartilage and Bone Structure	Preservation Observed	[1]

Mechanism of Action: Inhibition of the HDAC5/NFκΒ Pathway

SAP15 exerts its anti-inflammatory effects by intervening in a critical intracellular signaling cascade. Upon penetrating the cell membrane, SAP15 directly binds to HDAC5. This interaction has been confirmed by surface plasmon resonance and immunoprecipitation assays.[1] The binding of SAP15 to HDAC5 inhibits its lipopolysaccharide (LPS)-induced phosphorylation. Dephosphorylated HDAC5 is unable to activate the downstream transcription factor, NF-kB (specifically the p65 subunit). The inhibition of NF-kB p65 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of proinflammatory genes.





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Caption: **SAP15** inhibits inflammation by blocking HDAC5 phosphorylation.

Experimental Protocols Peptide Handling and Solubilization

- Reconstitution: SAP15 is typically supplied as a lyophilized solid.[2] For in vitro experiments, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mg/mL. Vortex briefly to dissolve. For long-term storage, aliquot the stock solution and store at -20°C or -80°C.[2]
- Solubility: **SAP15** is soluble in water.[2]

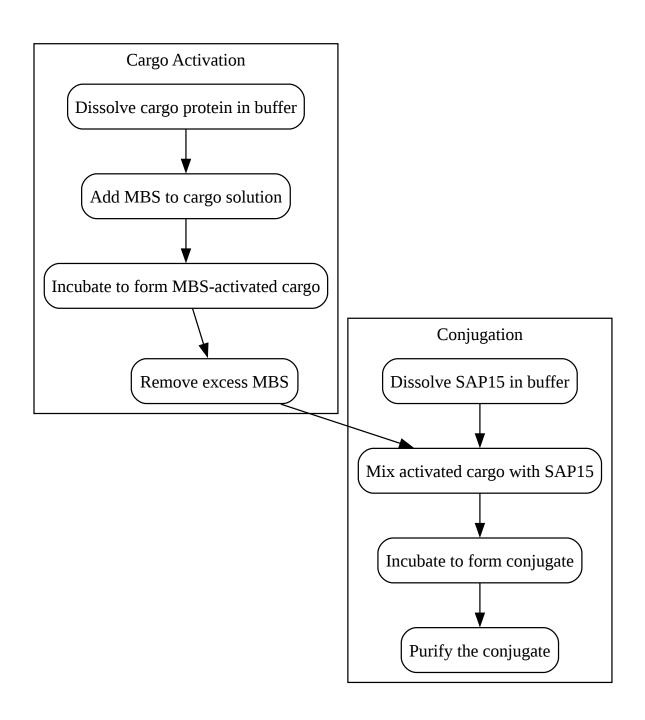
In Vitro Cell Treatment

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.

Workflow for In Vitro Cell Treatment with SAP15







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